molecular formula C18H14N4O4S B1237637 (E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one

(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one

Cat. No. B1237637
M. Wt: 382.4 g/mol
InChI Key: PVHHKNYFQPGGSN-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)thio]-3-nitrophenyl]-2-propen-1-one is a member of chalcones.

Scientific Research Applications

Structural Characterization and Synthesis

The compound and its derivatives have been a subject of interest in the field of organic chemistry, particularly in synthesis and structural characterization. For instance, a derivative of the compound was synthesized through a reaction involving equimolar equivalents of specific aldehydes and ketones, and its structure was established using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022). Such studies contribute to a deeper understanding of the molecular structure and potential applications of these compounds in various fields.

Interaction with Metal Ions and Anti-Cancer Activity

The compound has been involved in studies regarding its interaction with metal ions and its potential in medical applications. Research has been conducted to understand the behavior of a related ligand with gold (III) and nickel (II) metal ions, leading to the synthesis of electrolytic complexes. These complexes were characterized by various techniques, and their cytotoxic effect was studied against a breast cancer cell line. The findings indicated that the gold (III) complex exhibited higher cytotoxicity than the nickel (II) complex against the cancer cell line (Ghani & Alabdali, 2022).

Photophysical Properties

The photophysical properties of chalcone derivatives, which are closely related to the compound , have been studied. Specifically, the solvatochromic effects on absorption and fluorescence spectra of such derivatives were investigated, revealing significant shifts and indicating potential applications in fields where such photophysical properties are of importance (Kumari et al., 2017).

Cyclization and Pharmacological Properties

The compound's derivatives have also been involved in studies focusing on cyclization processes and pharmacological properties. For example, research involving the reaction of related triazole compounds with other chemicals led to the formation of derivatives with different structures, which were then pharmacologically investigated to determine their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

properties

Product Name

(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one

Molecular Formula

C18H14N4O4S

Molecular Weight

382.4 g/mol

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one

InChI

InChI=1S/C18H14N4O4S/c1-21-11-19-20-18(21)27-17-9-3-12(10-15(17)22(25)26)2-8-16(24)13-4-6-14(23)7-5-13/h2-11,23H,1H3/b8-2+

InChI Key

PVHHKNYFQPGGSN-KRXBUXKQSA-N

Isomeric SMILES

CN1C=NN=C1SC2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)O)[N+](=O)[O-]

SMILES

CN1C=NN=C1SC2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O)[N+](=O)[O-]

Canonical SMILES

CN1C=NN=C1SC2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one
Reactant of Route 3
(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one
Reactant of Route 4
(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one
Reactant of Route 6
(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one

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